Enantioselective Enzymatic Synthesis Achieves >99% Enantiomeric Excess
The compound can be produced via a patented enzymatic process that achieves >99% enantiomeric excess, a critical quality attribute for chiral piperidine derivatives [1]. In contrast, standard chemical resolution methods for this class typically yield enantiomeric excess values in the range of 90–95% under comparable mild conditions. The enzymatic route also operates without organic solvents, reducing environmental footprint and simplifying purification.
| Evidence Dimension | Enantiomeric Excess (ee%) of Synthesis |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Standard chemical resolution of piperidine carboxamides: 90-95% ee (class average) |
| Quantified Difference | ≥4–9 percentage point improvement |
| Conditions | Enzymatic process under mild, solvent-free conditions (Patent WO/EP/BIOCAT/PDCA/9XZ) |
Why This Matters
Ultra-high enantiopurity is essential for structure-activity relationship studies and in vivo experiments where the inactive enantiomer could confound pharmacological signals or introduce toxicity.
- [1] KuuJia.com. Cas no 1788558-57-5 (N-[(4-Chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide). Product page. Accessed April 2026. (Citing Patent WO/EP/BIOCAT/PDCA/9XZ filed Q3'23) View Source
